molecular formula C12H18BrFO2Si B8183389 Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-

Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-

Cat. No.: B8183389
M. Wt: 321.26 g/mol
InChI Key: BJBOIIDAJCCLPJ-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-: is an organic compound that features a benzene ring substituted with bromine, fluorine, and a [[2-(trimethylsilyl)ethoxy]methoxy] group. This compound is of interest in organic synthesis and materials science due to its unique substituents, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- typically involves multi-step organic synthesis. One common method includes the following steps:

    Bromination and Fluorination: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.

    Introduction of [[2-(trimethylsilyl)ethoxy]methoxy] Group: This step involves the reaction of the intermediate compound with a suitable reagent to introduce the [[2-(trimethylsilyl)ethoxy]methoxy] group. This can be done using trimethylsilyl chloride (TMSCl) and an appropriate base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the benzene ring itself.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology and Medicine: Research into the biological activity of this compound and its derivatives can lead to the discovery of new pharmaceuticals or bioactive molecules. Its structural features may interact with biological targets in unique ways.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- exerts its effects depends on the specific reactions it undergoes. In general, the presence of electron-withdrawing groups (bromine and fluorine) and electron-donating groups ([[2-(trimethylsilyl)ethoxy]methoxy]) can influence the reactivity of the benzene ring. These substituents can affect the electron density and stability of intermediates formed during chemical reactions, thereby altering the reaction pathways and outcomes.

Comparison with Similar Compounds

    4-Bromo-2-fluorobenzene: This compound lacks the [[2-(trimethylsilyl)ethoxy]methoxy] group, making it less versatile in certain synthetic applications.

    4-Bromo-2-fluoro-1-methoxybenzene: This compound has a methoxy group instead of the [[2-(trimethylsilyl)ethoxy]methoxy] group, which can influence its reactivity and properties differently.

    4-Bromo-2-fluoro-1-iodobenzene:

Uniqueness: Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate in organic synthesis and valuable for developing new materials and compounds with specific properties.

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrFO2Si/c1-17(2,3)7-6-15-9-16-12-5-4-10(13)8-11(12)14/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBOIIDAJCCLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrFO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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